3-(azepan-1-ylcarbonyl)-N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-ylcarbonyl)-N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the azepane ring, followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound are likely sites for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or other biological activities.
Medicine
Medicinally, sulfonamides are known for their use as antibiotics. This compound might be explored for its efficacy against specific bacterial strains or other medical conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for sulfonamides typically involves the inhibition of bacterial enzymes. This compound might target specific enzymes in bacterial cells, disrupting their metabolic processes and leading to cell death. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections and as an antimalarial agent.
Uniqueness
3-(azepan-1-ylcarbonyl)-N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide stands out due to its complex structure, which may confer unique biological activities or chemical reactivity compared to simpler sulfonamides.
Properties
Molecular Formula |
C22H27ClN2O6S |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
3-(azepane-1-carbonyl)-N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C22H27ClN2O6S/c1-29-19-9-8-15(12-16(19)22(26)25-10-6-4-5-7-11-25)32(27,28)24-18-14-20(30-2)17(23)13-21(18)31-3/h8-9,12-14,24H,4-7,10-11H2,1-3H3 |
InChI Key |
WXEISEUYKDBBNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.